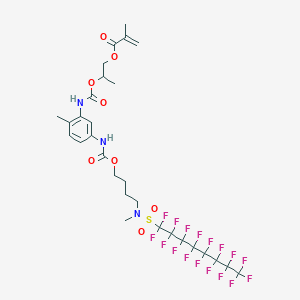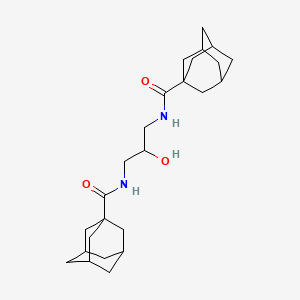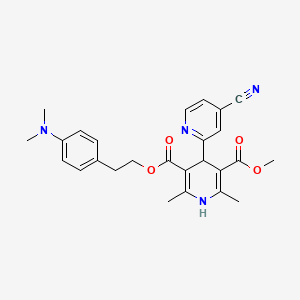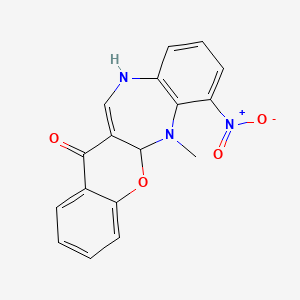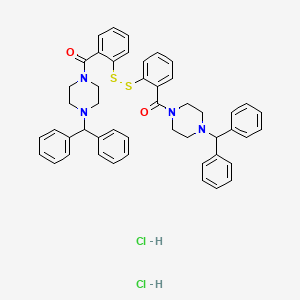
4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with diphenylmethyl groups, linked to a disulfanyl phenyl ketone structure, and is commonly used in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring substituted with diphenylmethyl groups. This is followed by the introduction of the disulfanyl phenyl ketone moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the disulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl ketone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in various substituted piperazine or phenyl ketone derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The disulfanyl group can also participate in redox reactions, affecting oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(Diphenylmethyl)-1-piperazinyl)-acetic acids: These compounds share the diphenylmethyl piperazine structure but differ in their acetic acid moiety.
N-(2-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methoxybenzamide: Similar in having the diphenylmethyl piperazine structure but with different functional groups.
Uniqueness
4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride is unique due to its combination of a piperazine ring, diphenylmethyl groups, and a disulfanyl phenyl ketone structure. This unique combination imparts specific chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
98051-87-7 |
|---|---|
Molekularformel |
C48H48Cl2N4O2S2 |
Molekulargewicht |
848.0 g/mol |
IUPAC-Name |
[2-[[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]disulfanyl]phenyl]-(4-benzhydrylpiperazin-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C48H46N4O2S2.2ClH/c53-47(51-33-29-49(30-34-51)45(37-17-5-1-6-18-37)38-19-7-2-8-20-38)41-25-13-15-27-43(41)55-56-44-28-16-14-26-42(44)48(54)52-35-31-50(32-36-52)46(39-21-9-3-10-22-39)40-23-11-4-12-24-40;;/h1-28,45-46H,29-36H2;2*1H |
InChI-Schlüssel |
XVEWRLQBQDOCCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4SSC5=CC=CC=C5C(=O)N6CCN(CC6)C(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


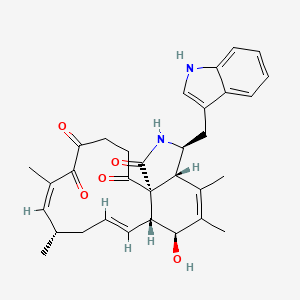
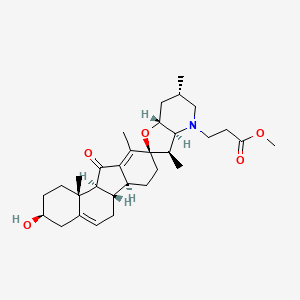

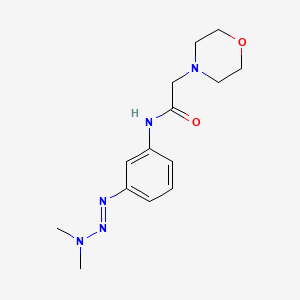
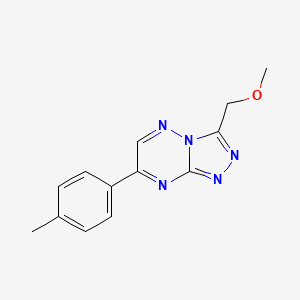
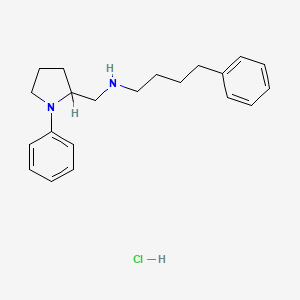
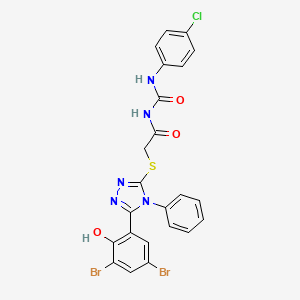
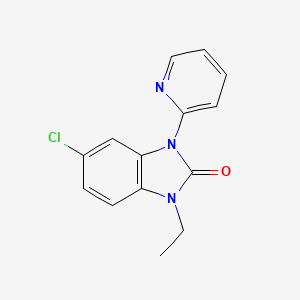
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
